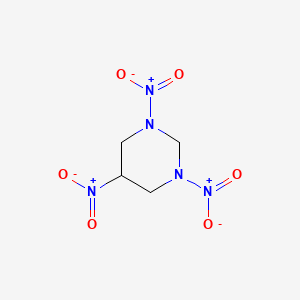
Pyrimidine, hexahydro-1,3,5-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid that does not occur naturally in the environment and has been extensively used in military applications, particularly in the manufacture of munitions . RDX is known for its stability and high detonation velocity, making it a crucial component in various explosive formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.
Industrial Production Methods
Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .
Analyse Des Réactions Chimiques
Types of Reactions
RDX undergoes various chemical reactions, including:
Thermal Decomposition: RDX decomposes upon heating, producing gases such as nitrogen, carbon monoxide, and carbon dioxide.
Shock-Induced Decomposition: Under shock conditions, RDX decomposes rapidly, leading to detonation.
Biodegradation: Certain microorganisms can degrade RDX, breaking it down into simpler compounds.
Common Reagents and Conditions
Major Products Formed
The major products formed from the decomposition of RDX include nitrogen, carbon monoxide, carbon dioxide, and various nitrogen oxides .
Applications De Recherche Scientifique
RDX has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of RDX involves its rapid decomposition under shock or thermal conditions, leading to the release of a large amount of energy. The molecular targets include the nitrogen-nitrogen bonds within the RDX molecule, which break down to form nitrogen gas and other by-products . In biological systems, RDX can be degraded by cytochrome P450-like enzymes, leading to the formation of nitrite, formaldehyde, and formate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another widely used explosive with similar applications but different chemical structure and properties.
Hexanitrohexaazaisowurtzitane (CL-20): A more powerful explosive compared to RDX, with higher detonation velocity and pressure.
Pentaerythritol tetranitrate (PETN): An explosive with similar stability but different sensitivity and performance characteristics.
Uniqueness of RDX
RDX is unique due to its balance of stability, sensitivity, and explosive power. It is less sensitive to shock compared to TNT, making it safer to handle, yet it provides a higher detonation velocity and pressure, making it more effective in military and industrial applications .
Propriétés
Numéro CAS |
60025-02-7 |
|---|---|
Formule moléculaire |
C4H7N5O6 |
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1,3,5-trinitro-1,3-diazinane |
InChI |
InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2 |
Clé InChI |
ITOKJLNTEMULCV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
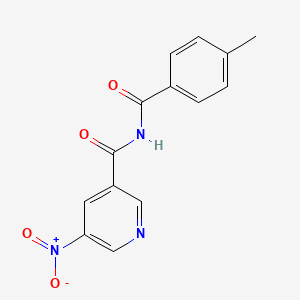
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
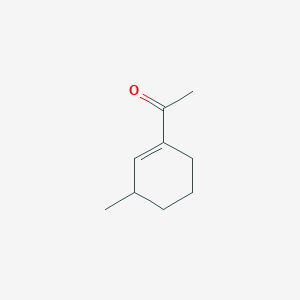
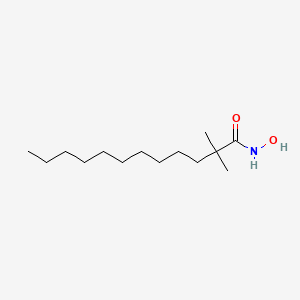
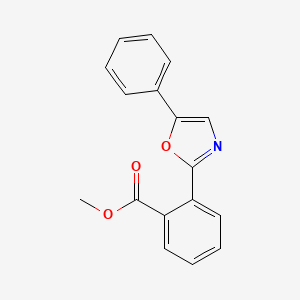
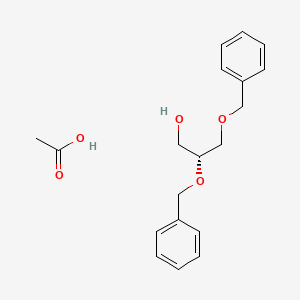
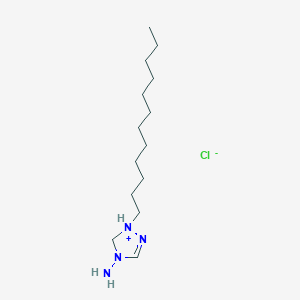


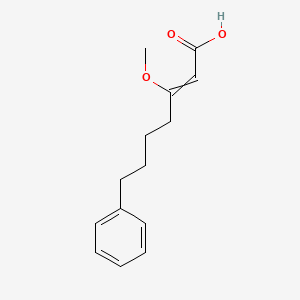
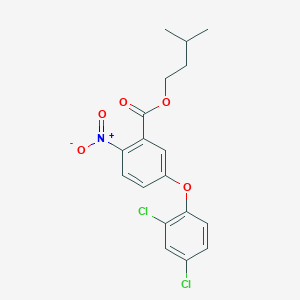
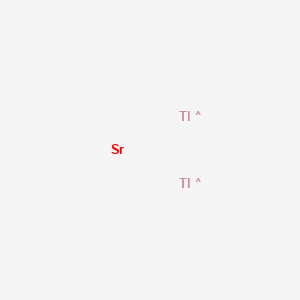
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
